Methyl 6-bromo-3-nitrobenzofuran-2-carboxylate
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Overview
Description
Methyl 6-bromo-3-nitrobenzofuran-2-carboxylate is a chemical compound with the molecular formula C10H6BrNO5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-bromo-3-nitrobenzofuran-2-carboxylate typically involves the bromination and nitration of benzofuran derivatives. One common method includes the treatment of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, resulting in the formation of ethyl 5-nitrobenzofuran-2-carboxylate. This intermediate is then subjected to further bromination to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-3-nitrobenzofuran-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Various substituted benzofuran derivatives.
Reduction: Amino derivatives of benzofuran.
Oxidation: Oxidized benzofuran derivatives.
Scientific Research Applications
Methyl 6-bromo-3-nitrobenzofuran-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a lead compound in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The exact mechanism of action of methyl 6-bromo-3-nitrobenzofuran-2-carboxylate is not well-documented. like other benzofuran derivatives, it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the precise mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-bromo-2-methylbenzofuran-3-carboxylate
- Ethyl 5-nitrobenzofuran-2-carboxylate
- Methyl 3-bromo-6-chloropyrazine-2-carboxylate
Uniqueness
Methyl 6-bromo-3-nitrobenzofuran-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
Methyl 6-bromo-3-nitrobenzofuran-2-carboxylate is a synthetic compound belonging to the benzofuran family, which has garnered attention due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound features a bromine atom at the 6-position and a nitro group at the 3-position of the benzofuran structure, alongside a carboxylate ester group . Its molecular formula is C₁₃H₈BrN₃O₄, which contributes to its diverse biological activities.
Pharmacological Activities
This compound has been studied for various pharmacological effects:
- Antibacterial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial properties. For instance, compounds containing the nitrofuran moiety are often associated with antitubercular activity. In vitro studies have shown promising results against Mycobacterium tuberculosis with minimal inhibitory concentrations (MIC) as low as 0.39 μM .
- Antitumor Activity : The compound has also been evaluated for its anticancer properties. In cell line studies, it demonstrated cytotoxic effects against various cancer types, including lung carcinoma and breast cancer. For example, derivatives showed IC₅₀ values in the range of 2.20 μM to 5.86 μM against different cancer cell lines .
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors in target cells, modulating their activity and leading to therapeutic effects.
- Induction of Apoptosis : Studies suggest that it can induce programmed cell death in cancer cells, contributing to its anticancer efficacy .
- Disruption of Cellular Processes : The presence of the nitro group is crucial for its biological activity, as it can participate in redox reactions that affect cellular metabolism.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
Compound Name | Key Features | Unique Aspects |
---|---|---|
Methyl 5-bromo-2-nitrobenzofuran-3-carboxylate | Nitro group at position 2 | Different positioning affects reactivity |
Methyl 6-chloro-3-nitrobenzofuran-2-carboxylate | Chlorine instead of bromine | Potentially different biological activity |
Methyl 6-amino-3-nitrobenzofuran-2-carboxylate | Amino group instead of bromine | Enhanced solubility and different activity profile |
This table illustrates how variations in substitution patterns influence both chemical reactivity and biological activity among benzofurans.
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound as a lead compound in drug development:
- Antimycobacterial Activity : A study reported that this compound exhibited significant antimycobacterial activity with an MIC value of 0.39 μM against Mycobacterium tuberculosis, indicating its potential for treating tuberculosis .
- Cytotoxicity Assessments : In cytotoxicity assays using Vero cells, derivatives showed varying levels of cytotoxicity, with some maintaining high selectivity indices (SI), suggesting a favorable therapeutic window for further development .
Properties
Molecular Formula |
C10H6BrNO5 |
---|---|
Molecular Weight |
300.06 g/mol |
IUPAC Name |
methyl 6-bromo-3-nitro-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C10H6BrNO5/c1-16-10(13)9-8(12(14)15)6-3-2-5(11)4-7(6)17-9/h2-4H,1H3 |
InChI Key |
ORHVIIZIBKZGNG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(O1)C=C(C=C2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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